molecular formula C18H37NO2 B3187792 18-Aminooctadecanoic acid CAS No. 17437-24-0

18-Aminooctadecanoic acid

Cat. No.: B3187792
CAS No.: 17437-24-0
M. Wt: 299.5 g/mol
InChI Key: ACQSOZZSYSEKHC-UHFFFAOYSA-N
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Description

It is a white solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 18-Aminooctadecanoic acid involves the hydrogenation of 18-(Dibenzylamino)-12-octadecenoic acid. The reaction is carried out under an atmosphere of hydrogen at 60°C overnight in glacial acetic acid with Pearlman’s catalyst (10% Pd(OH)2/C). The reaction mixture is then filtered hot through glass fiber and evaporated to dryness. The product is crystallized from acetic acid/ether .

Industrial Production Methods: Industrial production of this compound typically involves the derivation from animal and plant fatty acids. The process includes hydrogenation and subsequent purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 18-Aminooctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.

    Substitution: Various reagents such as alkyl halides and acyl chlorides can be used under appropriate conditions.

Major Products:

Scientific Research Applications

18-Aminooctadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 18-Aminooctadecanoic acid involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Uniqueness: 18-Aminooctadecanoic acid is unique due to its specific amino group position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other fatty acids may not be suitable .

Properties

IUPAC Name

18-aminooctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17,19H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQSOZZSYSEKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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